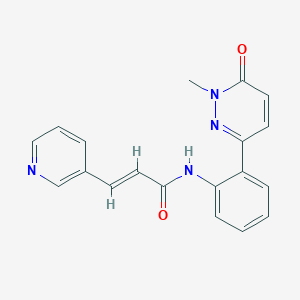

(E)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(pyridin-3-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(pyridin-3-yl)acrylamide is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.363. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical and Biological Interactions

(E)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(pyridin-3-yl)acrylamide and its derivatives show significant chemical and biological interactions. The acrylamide component, for instance, reacts with N-terminal valine in hemoglobin to form stable reaction products, known as adducts. These adducts have been used to estimate the daily intake of acrylamide in humans. Interestingly, studies have indicated that the daily intake estimated from these Hb adduct levels is higher than that estimated from dietary questionnaires, suggesting potential endogenous formation or other sources of acrylamide exposure (Tareke et al., 2008).

Pharmacological Applications

The acrylamide derivatives demonstrate significant pharmacological properties, including antiallergic activities. For instance, a series of 3-(3-pyridyl)acrylamides were synthesized and evaluated for their antiallergic activity, showing potent inhibitory activities against the rat passive cutaneous anaphylaxis reaction and the enzyme 5-lipoxygenase (Nishikawa et al., 1989).

Role in Protease-Activated Receptor Signaling

Novel small-molecule protease-activated receptor (PAR) 2 agonists, which include derivatives of acrylamide, have been reported. These compounds activate PAR2 signaling in various cellular assays and show potential in exploring the physiological functions of PAR2 receptors (Gardell et al., 2008).

Industrial Applications and Safety

Acrylamide is a synthetic monomer with broad industrial applications, especially as a precursor in polyacrylamide production. Polyacrylamides are used in water treatment, pulp and paper processing, and mining. The safety and toxicological aspects of acrylamide, especially when present in foods, have been a subject of intensive investigation. Studies have focused on the occurrence, chemistry, agricultural practices, and toxicology of acrylamide to assess the potential risk to human health from its presence in the human diet (Taeymans et al., 2004).

Metabolic and Excretory Pathways

The metabolism, absorption, and excretion of acrylamide derivatives, like the compound , have been studied in various species. For instance, SK&F 94836, a positive inotrope/vasodilator, was found to be rapidly absorbed, widely distributed, and rapidly and completely excreted primarily via urine without significant metabolism in rats, mice, and dogs (Walker et al., 1990).

Propiedades

IUPAC Name |

(E)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-pyridin-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-23-19(25)11-9-17(22-23)15-6-2-3-7-16(15)21-18(24)10-8-14-5-4-12-20-13-14/h2-13H,1H3,(H,21,24)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSDMFMVCJLEHV-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C=CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)/C=C/C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Phenyl-N-[(1R,2S)-2-propan-2-ylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2420243.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2420247.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2420251.png)

![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2420253.png)

![4-((dipropylamino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2420254.png)

![1-benzyl-2-(4-ethylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2420264.png)

![1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2420265.png)